molecular formula C7H4ClNO B146387 2-Chlorophenyl isocyanate CAS No. 3320-83-0

2-Chlorophenyl isocyanate

Cat. No.: B146387
CAS No.: 3320-83-0
M. Wt: 153.56 g/mol
InChI Key: NOHQUGRVHSJYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorophenyl isocyanate is an organic compound with the molecular formula C₇H₄ClNO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various chemical products. The compound is known for its reactivity and is used in the production of pharmaceuticals, agrochemicals, and polymers.

Biochemical Analysis

Biochemical Properties

2-Chlorophenyl isocyanate plays a significant role in biochemical reactions due to its ability to react with nucleophiles such as amines and alcohols. This reactivity allows it to form ureas and carbamates, which are important in the synthesis of pharmaceuticals and agrochemicals. The compound interacts with enzymes and proteins that contain nucleophilic functional groups, such as lysine residues in proteins. These interactions can lead to the formation of covalent bonds, altering the structure and function of the biomolecules involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes through covalent bonding. Such modifications can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the alteration of enzyme activity can disrupt metabolic pathways, leading to changes in the levels of metabolites and overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be moisture-sensitive, which can lead to hydrolysis and the formation of degradation products. Long-term exposure to this compound can result in cumulative effects on cellular function, including persistent enzyme inhibition and alterations in gene expression. These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes, while higher doses can lead to significant toxic effects. These toxic effects can include enzyme inhibition, disruption of metabolic pathways, and damage to cellular structures. Understanding the dosage effects is crucial for assessing the safety and efficacy of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes that catalyze the formation of ureas and carbamates. These reactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism can also produce reactive intermediates that may contribute to its toxic effects. Studying these metabolic pathways is essential for understanding the compound’s overall impact on biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can affect its biochemical and cellular effects, as well as its overall toxicity .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-chloroaniline with phosgene (COCl₂). The reaction typically takes place in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the careful handling of phosgene, which is a highly toxic and reactive gas. Safety measures are paramount in industrial production to prevent exposure and environmental contamination .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorophenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Ureas: Formed from the reaction with amines.

    Carbamates: Result from the reaction with alcohols.

    2-Chloroaniline: Produced through hydrolysis.

Scientific Research Applications

2-Chlorophenyl isocyanate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Chlorophenyl isocyanate: Similar in structure but with the chlorine atom in the para position.

    2-Fluorophenyl isocyanate: Contains a fluorine atom instead of chlorine.

    2-Bromophenyl isocyanate: Contains a bromine atom instead of chlorine.

Uniqueness: 2-Chlorophenyl isocyanate is unique due to its specific reactivity profile and the position of the chlorine atom, which influences its chemical behavior and applications. The ortho position of the chlorine atom in this compound provides distinct steric and electronic effects compared to its para and meta counterparts .

Properties

IUPAC Name

1-chloro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHQUGRVHSJYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062974
Record name Benzene, 1-chloro-2-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3320-83-0, 51134-03-3
Record name 2-Chlorophenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3320-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-2-isocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003320830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloroisocyanatobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051134033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorophenyl isocyanate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-chloro-2-isocyanato-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-chloro-2-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorophenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.022
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chloroisocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorophenyl isocyanate
Reactant of Route 2
Reactant of Route 2
2-Chlorophenyl isocyanate
Reactant of Route 3
Reactant of Route 3
2-Chlorophenyl isocyanate
Reactant of Route 4
2-Chlorophenyl isocyanate
Reactant of Route 5
2-Chlorophenyl isocyanate
Reactant of Route 6
Reactant of Route 6
2-Chlorophenyl isocyanate
Customer
Q & A

Q1: How is 2-Chlorophenyl Isocyanate used in materials science?

A2: this compound is a valuable building block in polymer chemistry. It serves as a monomer for synthesizing polyurea, a class of polymers known for their strength and durability. Specifically, it reacts with diamines like 2,7-diaminofluorene to form polyurea films with controlled porosity []. These porous films are promising for applications requiring water repellency and specific surface properties, showcasing the versatility of this compound in materials design.

Q2: Can this compound be used to modify graphene oxide?

A3: Yes, this compound can be employed to further functionalize graphene oxide that's already been modified with didodecyl dimethyl ammonium bromide (DDAB) []. The reaction occurs under mild conditions, suggesting good control over the modification process. This treatment reduces the hydrophilicity of the graphene oxide, improving its compatibility with hydrophobic polymers like poly(3-hexylthiophene) (P3HT) []. This enhanced compatibility is crucial for developing efficient organic electronic devices, demonstrating the potential of this compound in tailoring the properties of nanomaterials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.